Methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate
CAS No.: 1353160-88-9
Cat. No.: VC2692120
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353160-88-9 |
|---|---|
| Molecular Formula | C16H21NO4 |
| Molecular Weight | 291.34 g/mol |
| IUPAC Name | methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate |
| Standard InChI | InChI=1S/C16H21NO4/c1-20-14(18)8-9-16(15(19)21-2)10-11-17(16)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 |
| Standard InChI Key | DZSLDKBRWUVBRW-UHFFFAOYSA-N |
| SMILES | COC(=O)CCC1(CCN1CC2=CC=CC=C2)C(=O)OC |
| Canonical SMILES | COC(=O)CCC1(CCN1CC2=CC=CC=C2)C(=O)OC |
Introduction
Chemical Identity and Basic Properties
Structural Information and Identification
Methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate is identified by the CAS number 1353160-88-9 . This compound is characterized by its distinct chemical structure containing an azetidine ring with specific functional group attachments. The IUPAC name accurately describes its structure: methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate . It is also known by alternative names such as "2-Azetidinepropanoic acid, 2-(methoxycarbonyl)-1-(phenylmethyl)-, methyl ester" .
The fundamental structural and identification details of this compound are summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 1353160-88-9 |
| IUPAC Name | methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate |
| Molecular Formula | C₁₆H₂₁NO₄ |
| Molecular Weight | 291.34 g/mol |
| PubChem CID | 56849770 |
| MDL Number | MFCD23106480 |
Physical and Chemical Properties
The compound features a complex molecular structure with an azetidine ring system that contributes to its chemical reactivity and potential applications in various research contexts. The azetidine ring, being a four-membered nitrogen-containing heterocycle, possesses unique strain characteristics that influence its reactivity patterns. The physical and chemical properties of the compound are essential for understanding its behavior in different experimental conditions.
The available physical and chemical property data for methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate include:
| Property | Value |
|---|---|
| Molecular Weight | 291.347 g/mol |
| Molecular Formula | C₁₆H₂₁NO₄ |
| Boiling Point | Not determined |
| Physical State | Not specified in available data |
| SMILES Notation | COC(=O)CCC1(C(=O)OC)CCN1Cc1ccccc1 |
| InChI | InChI=1S/C16H21NO4/c1-20-14(18)8-9-16(15(19)21-2)10-11-17(16)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 |
| InChIKey | DZSLDKBRWUVBRW-UHFFFAOYSA-N |
The structural formula contains several key functional groups, including two methoxy carbonyl groups and a benzyl group attached to the nitrogen atom of the azetidine ring, which contributes to its potential reactivity in various chemical transformations .
Synthesis and Preparation Methods
Synthetic Challenges and Considerations
The synthesis of azetidine derivatives like methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate presents several challenges due to the inherent ring strain of the four-membered heterocycle. This strain can lead to potential ring-opening reactions under certain conditions, necessitating carefully controlled reaction parameters. Additionally, the presence of multiple functional groups requires selective reaction conditions to avoid unwanted side reactions.
Researchers working with this compound should consider:
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The stability of the azetidine ring under various reaction conditions
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Potential racemization at stereogenic centers
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Selectivity issues when modifying specific functional groups
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Purification challenges due to the presence of similar by-products
Applications and Research Significance
Role in Protein Degrader Research
One of the most significant applications of methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate is its potential utility in protein degrader research. Protein degraders represent an innovative class of therapeutic agents that function by tagging specific proteins for degradation, offering a novel approach to disease treatment by modulating protein levels rather than simply inhibiting protein function.
The compound's structural features, including the azetidine ring and various functional groups, potentially make it valuable as a building block in the development of targeted protein degradation technologies. These technologies, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, are at the forefront of modern drug discovery efforts and represent a paradigm shift in therapeutic development.
Applications as a Chemical Building Block
Methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate serves as an important intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. The compound's functional groups provide multiple sites for further chemical transformations, allowing chemists to incorporate this scaffold into diverse molecular architectures.
Potential applications as a building block include:
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Synthesis of novel heterocyclic compounds with potential biological activity
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Development of peptidomimetics that incorporate the azetidine ring as a conformational constraint
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Creation of molecular probes for studying biological systems
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Generation of diverse chemical libraries for drug discovery screening programs
Structural Characteristics and Reactivity
Azetidine Ring System
The central structural feature of methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate is its azetidine ring system. Azetidines are four-membered nitrogen-containing heterocycles that possess significant ring strain due to the deviation from ideal bond angles. This ring strain contributes to the unique reactivity patterns of azetidines and makes them interesting structural motifs in medicinal chemistry.
| Functional Group | Location | Potential Reactivity |
|---|---|---|
| Azetidine ring | Core structure | Ring opening reactions, nitrogen functionalization |
| Benzyl group | Attached to nitrogen | Hydrogenolysis, aromatic substitution reactions |
| Methoxycarbonyl group | Position 2 of azetidine | Ester hydrolysis, transesterification, reduction |
| 3-Methoxy-3-oxopropyl | Side chain at position 2 | Ester hydrolysis, chain modification reactions |
The presence of two ester groups provides opportunities for selective transformations, potentially allowing for differential functionalization in synthetic applications .
Current Research and Future Perspectives
Research Applications
The research applications of methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate are primarily centered around its potential utility as a building block in organic synthesis and drug discovery efforts. Its incorporation into larger molecular frameworks can potentially lead to compounds with interesting biological activities or pharmaceutical properties.
The azetidine motif found in this compound has been of interest in medicinal chemistry due to its ability to serve as a conformational constraint in drug-like molecules. The incorporation of such strained ring systems can impart specific three-dimensional characteristics to molecules, potentially enhancing their binding affinity to biological targets or improving their pharmacokinetic properties.
Future Research Directions
Future research involving methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate might focus on:
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Developing more efficient synthetic routes to prepare the compound and its derivatives
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Exploring its utility in the construction of novel heterocyclic scaffolds with potential biological activity
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Investigating its application in protein degrader technology development
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Examining structure-activity relationships of derivatives to identify promising lead compounds for drug discovery
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Studying its potential incorporation into peptidomimetics or other biologically relevant molecular frameworks
The continued exploration of azetidine chemistry, particularly involving functionalized derivatives like methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate, may yield valuable insights for both synthetic organic chemistry and pharmaceutical research.
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